(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile
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Overview
Description
®-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile is a complex heterocyclic compound This compound is part of the benzo[f]pyrazino[2,1-c][1,4]oxazepine family, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile typically involves multi-step reactions. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production of this compound may leverage microwave-induced reactions due to their efficiency and shorter reaction times . The use of readily available aryl chlorides and copper catalysis enhances the practical application of these methods .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of bromine and chlorine atoms makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, ®-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile has shown promise as a pharmacological agent. It is being studied for its potential use as an antidepressant, analgesic, and calcium channel antagonist .
Industry
Industrially, this compound is used in the development of new materials and as a precursor for various chemical processes. Its reactivity and stability make it suitable for large-scale production and application .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel antagonist, it inhibits the influx of calcium ions into cells, thereby modulating cellular activities . Its antidepressant effects are likely due to its interaction with neurotransmitter receptors and pathways in the brain .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and analgesic properties.
Benzodiazepines: Widely used as anxiolytics and sedatives.
Thiazepines: Known for their diverse biological activities, including antipsychotic and antidepressant effects.
Uniqueness
Its structure allows for the creation of a wide range of derivatives with diverse pharmacological activities .
Properties
Molecular Formula |
C13H13BrClN3O |
---|---|
Molecular Weight |
342.62 g/mol |
IUPAC Name |
(4aR)-8-bromo-7-chloro-2,3,4,4a,5,11-hexahydro-1H-pyrazino[2,1-c][1,4]benzoxazepine-9-carbonitrile |
InChI |
InChI=1S/C13H13BrClN3O/c14-11-8(4-16)3-9-6-18-2-1-17-5-10(18)7-19-13(9)12(11)15/h3,10,17H,1-2,5-7H2/t10-/m1/s1 |
InChI Key |
XRWOIUAJIGGOKR-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN2CC3=CC(=C(C(=C3OC[C@H]2CN1)Cl)Br)C#N |
Canonical SMILES |
C1CN2CC3=CC(=C(C(=C3OCC2CN1)Cl)Br)C#N |
Origin of Product |
United States |
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